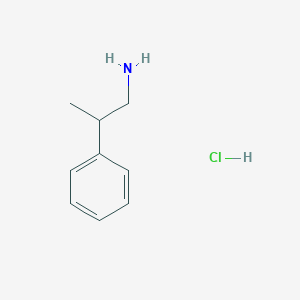
2-Phenylpropan-1-amine hydrochloride
Übersicht
Beschreibung
2-Phenylpropan-1-amine hydrochloride, also known as BMPEA, is a phenethylamine compound and positional isomer of amphetamine . It has been found in nutritional supplements and classified as a novel doping substance . It acts as an agonist of the human trace amine-associated receptor 1 . This compound is intended for forensic and research purposes .
Molecular Structure Analysis
The molecular formula of 2-Phenylpropan-1-amine hydrochloride is C9H14ClN . The InChI code is 1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H .Physical And Chemical Properties Analysis
2-Phenylpropan-1-amine hydrochloride is a cream to pale yellow powder . It has a melting point of 143-144°C .Wissenschaftliche Forschungsanwendungen
Colorimetric Determination in Pharmaceuticals
- A colorimetric method using ninhydrin reaction for determining phenylpropanolamine hydrochloride in various pharmaceutical products has been developed. This method is specific to compounds without other primary or secondary amines, relying on the hydroxyl and primary amino moieties (Burke, Venturella, & Senkowski, 1974).
Kinetic and Mechanistic Studies in Oxidation Reactions
- Phenylpropanolamine hydrochloride's oxidation kinetics with sodium Nchlorobenzenesulfonamide, catalyzed by Ruthenium (III), has been thoroughly studied. This includes determining reaction stoichiometry, oxidation products, and elucidating the reaction mechanism (Mohana & Prasad, 2008).
Synthesis and Immunosuppressive Activity Studies
- Research into the synthesis of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, including derivatives of phenylpropanolamine hydrochloride, has been conducted. These compounds demonstrate significant lymphocyte-decreasing and immunosuppressive effects, beneficial for organ transplantation (Kiuchi et al., 2000).
Enzymatic N-Demethylation Studies
- Studies on the N-demethylation of tertiary amines, including derivatives of phenylpropanolamine, have been conducted to understand enzymatic processes in rodent liver homogenates, highlighting the presence of a kinetic primary isotope effect in this biochemical reaction (Abdel-Monem, 1975).
Macromolecular Prodrug Carrier Applications
- Examination of oxidized cellulose as a carrier for amine drugs, specifically phenylpropanolamine hydrochloride, has been explored. This involves creating conjugates that release the drug in specific conditions, useful for targeted drug delivery systems (Zhu, Kumar, & Banker, 2001).
Gas Chromatographic Analysis in Drug Formulations
- The application of gas chromatography for analyzing mixtures containing phenylpropanolamine hydrochloride in formulated pharmaceutical products has been developed, enhancing the precision and accuracy of quantitative analysis in the pharmaceutical industry (Hishta & Lauback, 1969).
Synthesis and Analysis of Novel Psychoactive Substances
- 2-Phenylpropan-1-amine hydrochloride and related compounds have been analyzed using NMR spectroscopy. This research aids in identifying and characterizing psychoactive substances, contributing to forensic science and harm reduction efforts (Chapman, 2017).
Synthesis and Biological Activity of Analog Compounds
- The synthesis of analogs of 2-Phenylpropan-1-amine, such as 1-(4-substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-aminopropan-1-ol hydrochlorides, has been conducted to explore their biological activities, including their effects on enzymes like adenosine deaminase (Gasparyan et al., 2015).
Transaminase-Mediated Synthesis for Pharmaceutical Relevance
- Research on the use of transaminases for the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives has been reported. This environmentally friendly method produces high-purity enantiomers for potential pharmaceutical use (Lakó, Molnár, Mendonça, & Poppe, 2020).
Safety And Hazards
2-Phenylpropan-1-amine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
2-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYOCJBEXSCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942557 | |
| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpropan-1-amine hydrochloride | |
CAS RN |
20388-87-8, 52991-03-4 | |
| Record name | Benzeneethanamine, β-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20388-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpropylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, beta-methyl-, hydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

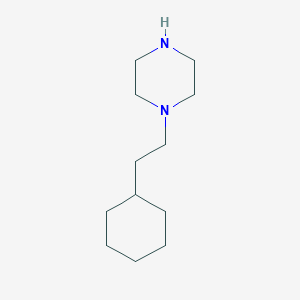
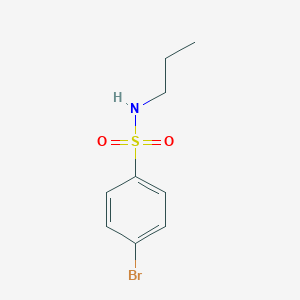
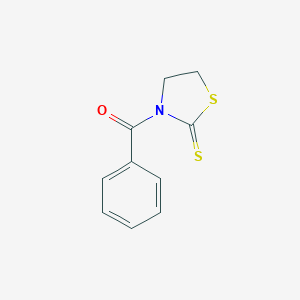
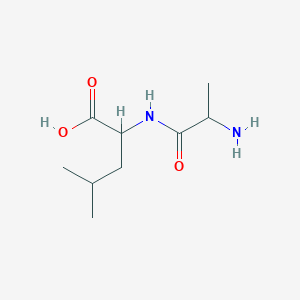
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)

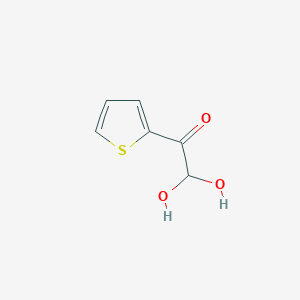
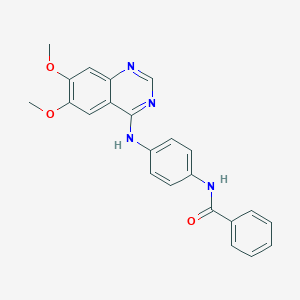
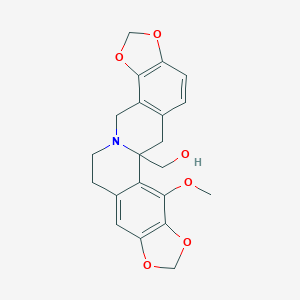
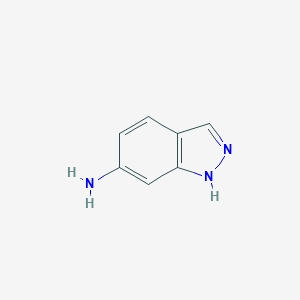
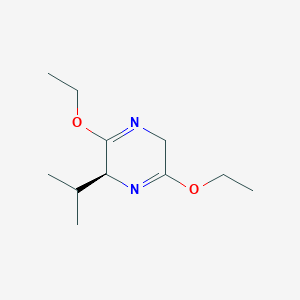
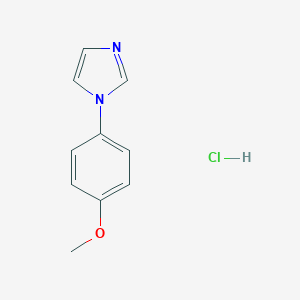
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)
